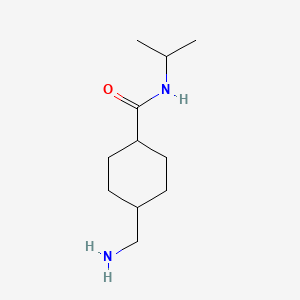

Trans-4-(Aminomethyl)-N-isopropylcyclohexane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- Tranexamic acid is an antifibrinolytic agent that inhibits plasmin-induced fibrinolysis. It has applications in various hemorrhagic diseases and is used to manage abnormal bleeding during surgical procedures .

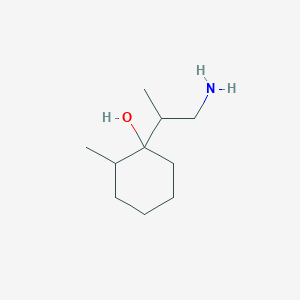

- Its chemical structure consists of a cyclohexane ring with an amino group (NH2) attached to the fourth carbon atom, along with a carboxylic acid group (COOH) at the first carbon position.

Trans-4-(Aminomethyl)-N-isopropylcyclohexane-1-carboxamide: is an organic compound with the empirical formula CHNO. It is commonly referred to as .

Métodos De Preparación

- Tranexamic acid can be synthesized through various routes. One common method involves the reaction of cyclohexanone with hydroxylamine to form trans-4-(aminomethyl)cyclohexanone. Subsequent treatment with hydrochloric acid yields the desired compound.

- Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields.

Análisis De Reacciones Químicas

- Tranexamic acid undergoes several types of reactions:

Oxidation: It can be oxidized to form its corresponding carboxylic acid derivative.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: Tranexamic acid can undergo nucleophilic substitution reactions.

- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia).

- Major products depend on the specific reaction conditions but may include derivatives with modified functional groups.

Aplicaciones Científicas De Investigación

Medicine: Tranexamic acid is widely used to prevent excessive bleeding during surgeries, trauma, and dental procedures. It stabilizes blood clots by inhibiting fibrinolysis.

Hematology: It is employed in treating bleeding disorders such as hemophilia and menorrhagia.

Dermatology: Tranexamic acid is used topically to reduce hyperpigmentation and melasma.

Cosmetic Dermatology: It has gained popularity in skincare products for its skin-brightening effects.

Research: Scientists study its role in cancer therapy, traumatic brain injury, and other conditions.

Mecanismo De Acción

- Tranexamic acid competitively inhibits plasminogen activation, preventing the conversion of plasminogen to plasmin. Plasmin is responsible for fibrinolysis, so inhibiting it helps maintain clot stability.

- It binds to lysine-binding sites on plasminogen, preventing its activation and subsequent fibrin degradation.

Comparación Con Compuestos Similares

- Tranexamic acid is unique due to its specific mechanism of action and its well-established safety profile.

- Similar compounds include aminocaproic acid (ε-aminocaproic acid) and aprotinin, both of which also inhibit fibrinolysis but have different chemical structures.

Propiedades

Fórmula molecular |

C11H22N2O |

|---|---|

Peso molecular |

198.31 g/mol |

Nombre IUPAC |

4-(aminomethyl)-N-propan-2-ylcyclohexane-1-carboxamide |

InChI |

InChI=1S/C11H22N2O/c1-8(2)13-11(14)10-5-3-9(7-12)4-6-10/h8-10H,3-7,12H2,1-2H3,(H,13,14) |

Clave InChI |

MDBCHNJDGRACES-UHFFFAOYSA-N |

SMILES canónico |

CC(C)NC(=O)C1CCC(CC1)CN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Adenosine 5'-(tetrahydrogen triphosphate), P''-[1-(2-nitrophenyl)ethyl]ester, disodium salt](/img/structure/B12097306.png)

![2-[(2E)-5-fluoro-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide](/img/structure/B12097337.png)

![3',4,5',6-Tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B12097363.png)

![7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid](/img/structure/B12097386.png)